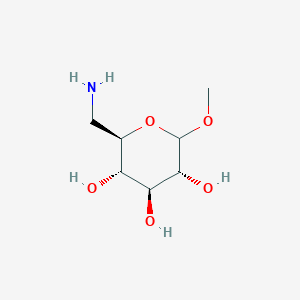
methyl 6-amino-6-deoxy-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-6-deoxy-D-glucopyranoside is a derivative of glucose where the hydroxyl group at the sixth position is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-6-deoxy-D-glucopyranoside typically involves the reduction of a precursor compound, such as methyl 6-deoxy-6-nitro-D-glucopyranoside. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a temperature range of 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through crystallization and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-6-deoxy-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can be substituted with other functional groups, such as acyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acyl chlorides or alkyl halides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Methyl 6-nitro-6-deoxy-D-glucopyranoside.
Reduction: this compound.
Substitution: Methyl 6-acylamino-6-deoxy-D-glucopyranoside.
Scientific Research Applications
Methyl 6-amino-6-deoxy-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of methyl 6-amino-6-deoxy-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the sixth position allows the compound to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-deoxy-D-glucopyranoside: Lacks the amino group at the sixth position.
Methyl 6-nitro-6-deoxy-D-glucopyranoside: Contains a nitro group instead of an amino group.
Methyl 6-acylamino-6-deoxy-D-glucopyranoside: Contains an acyl group attached to the amino group.
Uniqueness
Methyl 6-amino-6-deoxy-D-glucopyranoside is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO5 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7?/m1/s1 |
InChI Key |
BJYPUAVFYCRNFH-WLDMJGECSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
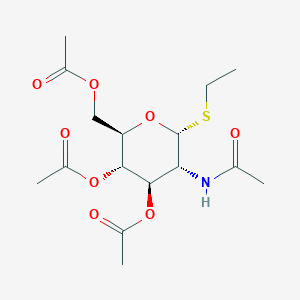
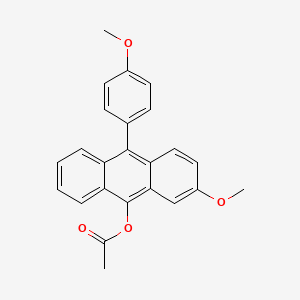

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)

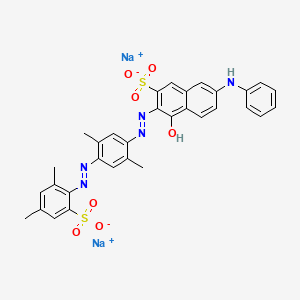

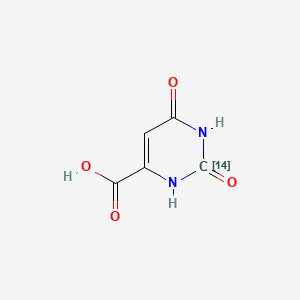
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

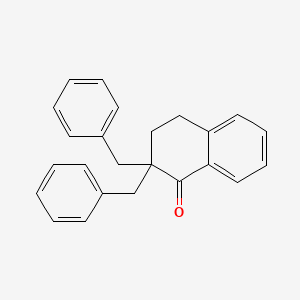
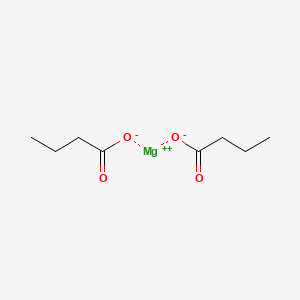
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
